4-Selenophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

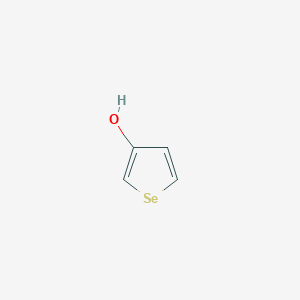

4-Selenophenol, also known as benzeneselenol, is an organoselenium compound with the chemical formula C₆H₅SeH. It is the selenium analog of phenol and is characterized by its colorless appearance and extremely foul odor. This compound is a reagent in organic synthesis and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Selenophenol can be synthesized through the reaction of phenylmagnesium bromide with selenium. The process involves the following steps :

- Preparation of phenylmagnesium bromide from bromobenzene and magnesium in dry ether.

- Gradual addition of powdered selenium to the phenylmagnesium bromide solution, maintaining gentle refluxing.

- The resulting mixture is then treated with hydrochloric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves the reduction of diphenyldiselenide. This method is preferred due to the compound’s limited shelf life, making in situ generation more practical .

Chemical Reactions Analysis

Types of Reactions: 4-Selenophenol undergoes various chemical reactions, including oxidation, reduction, and substitution :

Oxidation: Easily oxidized by air due to the weak Se-H bond, forming diphenyl diselenide.

Reduction: Can be reduced back to this compound from diphenyl diselenide.

Substitution: Acts as a potent nucleophile in substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents.

Reduction: Reducing agents such as hydrogen or other suitable reductants.

Substitution: Various electrophiles in the presence of a base.

Major Products Formed:

Oxidation: Diphenyl diselenide.

Reduction: this compound.

Substitution: Various seleno-substituted organic compounds.

Scientific Research Applications

4-Selenophenol has diverse applications in scientific research :

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of seleno-functionalized heterocycles.

Biology: Investigated for its potential antioxidant and anticancer properties.

Medicine: Explored for its neuroprotective effects and potential use in drug design.

Industry: Utilized in the synthesis of materials for organic solar cells and other advanced materials.

Mechanism of Action

4-Selenophenol is unique compared to other similar compounds due to its selenium content :

Phenol: Contains oxygen instead of selenium, making it less reactive in certain conditions.

Thiophenol: Contains sulfur instead of selenium, with different reactivity and stability profiles.

Diphenyl diselenide: A dimer of this compound, formed through oxidation.

Comparison with Similar Compounds

- Phenol

- Thiophenol

- Diphenyl diselenide

4-Selenophenol’s unique properties make it a valuable compound in various fields of scientific research and industrial applications.

Properties

Molecular Formula |

C4H4OSe |

|---|---|

Molecular Weight |

147.04 g/mol |

IUPAC Name |

selenophen-3-ol |

InChI |

InChI=1S/C4H4OSe/c5-4-1-2-6-3-4/h1-3,5H |

InChI Key |

HVIOLIMUNMSKFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C[Se]C=C1O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.